Muscimol-15N,d2 Hydrochloride chemical structure and properties
Muscimol-15N,d2 Hydrochloride chemical structure and properties
An In-depth Technical Guide to Muscimol-15N,d2 Hydrochloride
Abstract
This technical guide provides a comprehensive overview of Muscimol-15N,d2 Hydrochloride, an isotopically labeled analog of the potent γ-aminobutyric acid (GABA) type A receptor agonist, muscimol. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, physicochemical properties, mechanism of action, and applications in modern neuroscience. By integrating established scientific principles with practical, field-proven insights, this guide serves as an essential resource for leveraging Muscimol-15N,d2 Hydrochloride in quantitative bioanalytical assays, receptor binding studies, and metabolic research. Detailed protocols, safety guidelines, and a thorough review of its analytical characterization are provided to ensure both scientific integrity and experimental success.
Introduction: The Significance of Isotopically Labeled Muscimol
Muscimol, a psychoactive isoxazole alkaloid originally isolated from the Amanita muscaria mushroom, is a cornerstone tool in neuroscience research.[1][2][3] Its structural similarity to the principal inhibitory neurotransmitter, GABA, allows it to act as a potent and selective agonist at the GABA-A receptor.[2][4][5] While native muscimol is invaluable for qualitative studies of inhibitory neurotransmission, the advent of stable isotope labeling has unlocked its potential for highly precise quantitative analysis.
Muscimol-15N,d2 Hydrochloride is a specialized variant of muscimol, incorporating a heavy nitrogen isotope (¹⁵N) and two deuterium (d2) atoms. This labeling does not alter the compound's fundamental chemical behavior or pharmacological activity but increases its molecular mass by three atomic mass units. This mass shift is the key to its utility. In mass spectrometry-based analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it can be easily distinguished from its unlabeled, endogenous, or native counterpart. This makes Muscimol-15N,d2 Hydrochloride an ideal internal standard for accurately quantifying muscimol levels in complex biological matrices like plasma, urine, or brain tissue homogenates.[6][7][8] Its use mitigates variability from sample preparation and instrument response, ensuring the generation of robust and reproducible data.
This guide will explore the essential technical details of Muscimol-15N,d2 Hydrochloride, providing the foundational knowledge required for its effective application in a research setting.
Chemical Identity and Physicochemical Properties
The incorporation of stable isotopes results in a precise mass difference without significantly altering the chemical properties that govern its solubility, stability, and receptor affinity.
| Property | Data | Source(s) |
| Chemical Name | 5-(Aminomethyl)-1,2-oxazol-3-one-2,5-¹⁵N,α,α-d2 Hydrochloride | Internal Derivation |
| CAS Number | 1346602-01-4 | [9] |
| Molecular Formula | C₄H₅D₂ClN¹⁵NO₂ | [9] |
| Molecular Weight | 153.59 g/mol (Isotopically Labeled) | Derived |
| Appearance | White to off-white solid/powder | [10] |
| Solubility | Readily soluble in water. Soluble in methanol and DMSO. | [10] |
| Storage Conditions | Freeze (-20°C). Protect from light and moisture. | [11] |
| Stability | Stable under recommended storage conditions for up to 3 months. Susceptible to degradation upon exposure to light and hydrolysis in aqueous solutions. | [11][12] |
| pKa | 4.8, 8.4 | [13] |
Mechanism of Action: A Potent GABA-A Receptor Agonist
Muscimol exerts its powerful effects on the central nervous system by directly targeting the GABA-A receptor, a ligand-gated ion channel.[2][14] Unlike benzodiazepines or barbiturates, which bind to allosteric sites, muscimol binds to the same orthosteric site as GABA itself.[2][15] This makes it a direct and potent agonist.
The binding of Muscimol-15N,d2 Hydrochloride to the GABA-A receptor triggers the opening of the integral chloride (Cl⁻) channel. This leads to an influx of negatively charged chloride ions into the neuron, causing hyperpolarization of the cell membrane. This hyperpolarized state makes the neuron less likely to fire an action potential in response to excitatory stimuli, resulting in widespread neuronal inhibition.[16] This fundamental mechanism is responsible for muscimol's sedative, anxiolytic, and neuro-depressive effects.[16][17]
Caption: Workflow for quantification using an internal standard.
Key Research Applications:
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Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of muscimol in animal models. [16]The internal standard allows for precise measurement of muscimol concentrations in plasma over time.
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Toxicology and Forensic Analysis: Accurately quantifying muscimol levels in cases of intentional ingestion or accidental poisoning from Amanita mushrooms. [8][13][18]3. Metabolic Studies: Investigating the biotransformation of muscimol by tracking the appearance of its metabolites relative to the stable, non-metabolized internal standard. [2]4. Microdialysis Studies: Quantifying muscimol concentrations in the extracellular fluid of specific brain regions to correlate local drug levels with behavioral or neurophysiological outcomes.
Experimental Protocol: Preparation of a Standard Stock Solution
This protocol outlines the preparation of a 1 mg/mL stock solution of Muscimol-15N,d2 Hydrochloride, a common starting point for creating calibration curves and spiking solutions.
Causality and Rationale:
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Using an analytical balance is crucial for accuracy, as this stock solution will be the basis for all subsequent quantitative measurements.
-
Sonication is used to ensure the compound is fully dissolved, preventing concentration errors.
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Methanol or water are chosen as solvents due to the high solubility of the hydrochloride salt form. [10]* Storage in amber vials at -20°C protects the compound from light-induced degradation and hydrolysis, preserving its integrity over time. [11][12] Materials:
-
Muscimol-15N,d2 Hydrochloride
-
Analytical balance (readable to at least 0.01 mg)
-
1.0 mL Class A volumetric flask
-
HPLC-grade methanol or ultrapure water
-
Sonicator
-
Amber glass vial with a PTFE-lined cap for storage
Procedure:
-
Equilibration: Allow the vial of Muscimol-15N,d2 Hydrochloride to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder.
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Weighing: Accurately weigh approximately 1.0 mg of the compound and transfer it quantitatively to the 1.0 mL volumetric flask. Record the exact weight.
-
Dissolution: Add approximately 0.7 mL of the chosen solvent (methanol or water) to the flask. Cap and vortex briefly.
-
Sonication: Place the flask in a room temperature sonicating bath for 5-10 minutes to ensure complete dissolution of the solid.
-
Final Volume: Once the solid is fully dissolved and the solution is clear, carefully add the solvent dropwise to bring the volume to the 1.0 mL calibration mark.
-
Mixing: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial. Store in a freezer at -20°C. This stock solution is typically stable for up to 3 months.
Handling, Storage, and Safety
Trustworthiness through Self-Validation: Adherence to proper handling and storage protocols is a self-validating system. It ensures the chemical integrity of the standard, which in turn guarantees the accuracy of the experimental results derived from its use.
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Safety Precautions: Muscimol is a potent neurotoxin and psychoactive compound. [9][10] * Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or fume hood. Wear a lab coat, nitrile gloves, and safety glasses.
-
Toxicity: Toxic if swallowed, inhaled, or absorbed through the skin. [10]Avoid generating dust.
-
Exposure: In case of accidental contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.
-
-
Storage and Stability:
-
Long-Term Storage: For maximum stability, the solid compound should be stored at -20°C, protected from light in a tightly sealed container. [11] * Solution Stability: Aqueous solutions are susceptible to hydrolysis and should be prepared fresh or stored frozen in aliquots for short periods. [12]Stock solutions in organic solvents like methanol are generally more stable. * Light Sensitivity: Muscimol is photosensitive. [11][12]Always use amber vials or wrap containers in aluminum foil to prevent degradation.
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Conclusion
Muscimol-15N,d2 Hydrochloride represents a critical evolution of a classic neuroscience tool. By incorporating stable isotopes, it transforms from a qualitative pharmacological agent into a high-precision instrument for quantitative analysis. Its role as an internal standard is indispensable for robust pharmacokinetic, toxicological, and metabolic research, enabling scientists to generate reliable and reproducible data. Understanding its chemical properties, mechanism of action, and proper handling is paramount for any researcher aiming to leverage its full potential in elucidating the complexities of the GABAergic system and beyond.
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